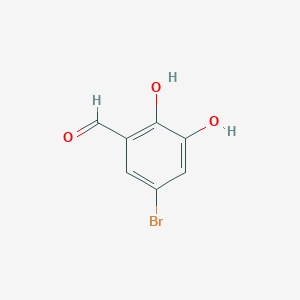

5-Bromo-2,3-dihydroxybenzaldehyde

Vue d'ensemble

Description

5-Bromo-2,3-dihydroxybenzaldehyde is a chemical compound used as a reaction component . It has been used in the synthesis of high-quality research chemicals and specialty chemicals . This compound has also been used as a useful scaffold . It has been found to have diverse bioactivities, including anti-inflammatory and anti-diabetes effects .

Synthesis Analysis

The synthesis of this compound involves a two-step, one-pot procedure . This methodology facilitates the effective synthesis of a radiolabeled aldehyde . The synthesis route involves the use of certain precursors .Molecular Structure Analysis

The molecular formula of this compound is C7H5BrO3 . The compound has a molecular weight of 217.02 g/mol . The InChI code is InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H .Physical and Chemical Properties Analysis

This compound has a melting point of 128-130 °C . The predicted boiling point is 283.2±35.0 °C . The compound has a density of 1.901±0.06 g/cm3 . It has a logP value of 1.67280 .Applications De Recherche Scientifique

Gas Chromatography Analysis 5-Bromo-2,3-dihydroxybenzaldehyde can be studied using gas chromatography. Shi Jie (2000) demonstrated its separation and determination on a specific chromatographic column. The method was characterized as simple, fast, accurate, and precise, with good recovery and low variation (Shi Jie, 2000).

Antioxidant Activity Wang Zonghua (2012) explored the antioxidant activity of a related compound, 3-bromo-4,5-dihydroxybenzaldehyde. This study revealed significant scavenging effects on different radicals, indicating potential medicinal or food industry applications (Wang Zonghua, 2012).

Copper(II) Ion Preconcentration Fathi and Yaftian (2009) used a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde for preconcentrating copper(II) ions in water samples. This application could be significant in environmental monitoring and analysis (S. Fathi & M. Yaftian, 2009).

Polymorphism in Crystal Structure A study by Silva et al. (2004) reported a new polymorph of a similar compound, 2-bromo-5-hydroxybenzaldehyde, showcasing its unique hydrogen bonding and molecular structure. This finding is relevant to the study of crystallography and material science (M. Silva et al., 2004).

Inhibition of Adipogenesis A 2019 study by Ko et al. identified 5-bromo-3,4-dihydroxybenzaldehyde as an inhibitor of adipogenesis in preadipocytes, offering insights into potential obesity treatments. The compound activated AMP-activated protein kinase, impacting fat cell differentiation (Seok-Chun Ko et al., 2019).

Nonlinear Optical Properties The study by Aguiar et al. (2022) discussed the structural, electronic, and nonlinear optical responses of 5-bromo-2,3-dimethoxybenzaldehyde. It highlighted its potential in the field of organic crystals for nonlinear optical materials (Antônio S. N. Aguiar et al., 2022).

Synthesis of Chelating Ligands Yi Hu and colleagues (2003) utilized 5-bromo-2-aminobenzaldehyde, derived from 3-bromobenzaldehyde, in the synthesis of novel 6-bromoquinoline derivatives for potential application in coordination chemistry and materials science (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Surface Modification Studies The reaction of 5-bromo-2-hydroxybenzaldehyde with silanes on aluminum oxide surfaces was examined by Velzen (1984) using inelastic electron tunneling spectroscopy. This research provides insights into surface chemistry and materials engineering (P. V. Velzen, 1984).

Redox-Active Films for Electrocatalysis Pariente et al. (1996) studied the electrochemical properties of films derived from dihydroxybenzaldehyde isomers, including those related to this compound. These films showed catalytic activity in electrooxidation, relevant for biosensor design (F. Pariente et al., 1996).

Anti-Inflammatory Effects Kang et al. (2015) discovered that 3-bromo-4,5-dihydroxybenzaldehyde, similar to this compound, exhibited anti-inflammatory effects in atopic dermatitis models. This compound could be a potential therapeutic for allergic inflammation (Na-Jin Kang et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-2,3-dihydroxybenzaldehyde (BDB) are endothelial cells and dermal papilla cells . These cells play a crucial role in vascular health and hair growth, respectively .

Mode of Action

BDB interacts with its targets by modulating various cellular processes. It protects endothelial cells from apoptosis caused by high glucose treatment . In dermal papilla cells, BDB increases the length of hair fibers and the proliferation of cells .

Biochemical Pathways

BDB affects several biochemical pathways:

- Wnt/β-Catenin Pathway : BDB activates this pathway through the phosphorylation of GSG3β and β-catenin .

- Autophagy Pathway : BDB increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B .

- TGF-β Pathway : BDB inhibits this pathway, which promotes transition to the catagen phase .

- NF-ĸB Pathway : BDB regulates the activities of NF-ĸB, leading to a decrease in the expression of p65 protein and the secretion of inflammatory cytokines .

Result of Action

The molecular and cellular effects of BDB’s action include:

- Protection of endothelial cells from apoptosis .

- Reduction of the secretion of inflammatory cytokines .

- Down-regulation of reactive oxygen species (ROS) production .

- Preservation of endothelial cell functions under high glucose conditions .

- Increase in the length of hair fibers and the proliferation of dermal papilla cells .

Action Environment

Environmental factors such as high glucose conditions can influence the action, efficacy, and stability of BDB. For instance, BDB has been shown to protect endothelial cells from damage induced by high glucose . It also preserves the functions of these cells under high glucose conditions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It has been found to interact with various biomolecules, potentially influencing biochemical reactions .

Cellular Effects

5-Bromo-2,3-dihydroxybenzaldehyde has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect endothelial cells from apoptosis caused by high glucose treatment . It also significantly reduced the secretion of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, induced by high glucose .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the Wnt/β-catenin pathway through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes transition to the catagen phase .

Temporal Effects in Laboratory Settings

It has been found to have long-term effects on cellular function, such as protecting retinal ganglion cells from hyperglycemia-induced apoptosis .

Metabolic Pathways

It has been found to influence metabolic and inflammatory responses triggered by hyperglycemia .

Transport and Distribution

It has been found to have significant effects on various types of cells and cellular processes .

Propriétés

IUPAC Name |

5-bromo-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBBGBTZFXYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595134 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-55-7 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52924-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)

![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)